2,4-Dimethylbenzenesulfonate
CAS No.:
Cat. No.: VC0666476
Molecular Formula: C8H9O3S-
Molecular Weight: 185.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9O3S- |
|---|---|
| Molecular Weight | 185.22 g/mol |
| IUPAC Name | 2,4-dimethylbenzenesulfonate |
| Standard InChI | InChI=1S/C8H10O3S/c1-6-3-4-8(7(2)5-6)12(9,10)11/h3-5H,1-2H3,(H,9,10,11)/p-1 |
| Standard InChI Key | CHZLVSBMXZSPNN-UHFFFAOYSA-M |
| SMILES | CC1=CC(=C(C=C1)S(=O)(=O)[O-])C |
| Canonical SMILES | CC1=CC(=C(C=C1)S(=O)(=O)[O-])C |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
2,4-Dimethylbenzenesulfonate possesses specific identifiers that distinguish it in chemical databases and literature. The anionic form (sulfonate) has distinct properties from its acid counterpart (sulfonic acid), though they are closely related.
Table 1: Chemical Identity Information of 2,4-Dimethylbenzenesulfonate
| Parameter | Information |
|---|---|
| PubChem CID | 1551136 |
| IUPAC Name | 2,4-dimethylbenzenesulfonate |
| Molecular Formula | C₈H₉O₃S⁻ |
| Molecular Weight | 185.22 g/mol |
| InChI | InChI=1S/C8H10O3S/c1-6-3-4-8(7(2)5-6)12(9,10)11/h3-5H,1-2H3,(H,9,10,11)/p-1 |
| InChIKey | CHZLVSBMXZSPNN-UHFFFAOYSA-M |
| SMILES | CC1=CC(=C(C=C1)S(=O)(=O)[O-])C |
| Related CAS Number (acid form) | 88-61-9 |
The compound is also known by synonyms including the deprotonated form of m-xylene-4-sulfonic acid .
Structural Features
The molecular structure of 2,4-dimethylbenzenesulfonate features a benzene ring substituted with two methyl groups at positions 2 and 4, and a sulfonate group (-SO₃⁻). The presence of these methyl groups significantly influences the electronic distribution within the molecule, affecting its reactivity patterns and applications .
Physical and Chemical Properties
The physical and chemical properties of 2,4-dimethylbenzenesulfonate and its acid form provide insight into its behavior in various environments and applications.
Table 2: Physical and Chemical Properties of 2,4-Dimethylbenzenesulfonic Acid
| Property | Value |
|---|---|
| Melting Point | 58.0 to 64.0 °C |
| Boiling Point | 290.72 °C (rough estimate) |
| Density | 1.3286 (rough estimate) |
| Refractive Index | 1.5250 (estimate) |
| pKa | -0.36 ± 0.50 (Predicted) |
| Form | Powder to crystal |
| Color | White to almost white |
| Water Solubility | Almost transparent in solution |
The negative pKa value indicates that 2,4-dimethylbenzenesulfonic acid is a strong acid, making it fully dissociated in aqueous solutions to form 2,4-dimethylbenzenesulfonate ions .
Forms and Derivatives
Free Acid Form
2,4-Dimethylbenzenesulfonic acid (C₈H₁₀O₃S) with a molecular weight of 186.23 g/mol represents the protonated form of the compound. It exists as a white to almost white crystalline solid and functions as a strong acid in solution . The acid form is known for its strong nucleophilicity, allowing it to engage in various electrophilic substitution reactions that are fundamental in organic chemistry .
Sodium Salt Form
The sodium salt of 2,4-dimethylbenzenesulfonate is commercially available as a monohydrate (C₈H₉NaO₃S·H₂O) with a molecular weight of 226.23 g/mol. This form exhibits specific properties that make it suitable for certain applications where the free acid might be too reactive or corrosive .
Table 3: Properties of Sodium 2,4-Dimethylbenzenesulfonate Monohydrate
| Property | Value |
|---|---|
| CAS Number | 142063-30-7 |
| Molecular Formula | C₈H₉NaO₃S·H₂O |
| Molecular Weight | 226.23 g/mol |
| Physical State (20°C) | Solid |
| Appearance | White to almost white powder or crystal |
| Storage Recommendations | Room temperature (cool and dark place, <15°C) |
| Special Conditions | Store under inert gas; hygroscopic |
| Purity (Commercial) | >98.0% |
The sodium salt form is often preferred in applications requiring a more stable compound or when the acidity of the free acid form would be problematic .
Applications and Uses
Industrial Applications
2,4-Dimethylbenzenesulfonate and its acid form find significant use in industrial settings due to their versatile chemical properties. The compound serves as a functionalization agent in polymer synthesis, particularly for improving properties such as moisture resistance and adhesion . This makes it valuable in manufacturing processes where modified polymer surfaces are required.
Laboratory Applications
In laboratory settings, 2,4-dimethylbenzenesulfonic acid functions as:
-
A strong acid catalyst for organic reactions
-
A solvent for various organic and inorganic substances
-
A reagent in analytical chemistry procedures
The acid strength combined with the specific steric effects of the methyl groups makes this compound particularly useful in selective catalytic applications .
Environmental Applications
The compound and its derivatives are being explored for environmental monitoring applications, particularly in the detection and analysis of sulfones and sulfonates in wastewater . This application capitalizes on the compound's specific chemical properties and detection capabilities.
Chemical Reactivity
Acid-Base Properties
With a predicted pKa of approximately -0.36, 2,4-dimethylbenzenesulfonic acid qualifies as a strong acid, readily donating its proton in solution to form the 2,4-dimethylbenzenesulfonate anion . This property makes it effective as an acid catalyst in various organic transformations.
Nucleophilicity and Electrophilic Substitution
The sulfonic acid group (-SO₃H) in 2,4-dimethylbenzenesulfonic acid demonstrates strong nucleophilicity, allowing it to participate in various electrophilic substitution reactions . This reactivity profile is valuable in synthetic organic chemistry where selective functionalization is required.
Effect of Methyl Groups on Reactivity
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Electronic effects: Methyl groups act as electron-donating substituents, increasing electron density in the aromatic ring
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Steric effects: The spatial arrangement of methyl groups influences approach trajectories of reactants
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Inductive effects: Methyl groups stabilize certain intermediates during reactions
These combined effects make 2,4-dimethylbenzenesulfonate and its acid form particularly valuable in selective chemical transformations.
Synthesis and Production
The synthesis of 2,4-dimethylbenzenesulfonic acid typically involves the sulfonation of 1,3-dimethylbenzene (m-xylene) using sulfonating agents such as concentrated sulfuric acid or sulfur trioxide. The position of the sulfonic acid group is directed by the existing methyl substituents on the aromatic ring, with the 4-position being preferred due to electronic and steric factors .
The industrial production of this compound has been optimized to yield high purity materials suitable for various applications. Commercial products like the sodium salt form typically have a purity exceeding 98% .
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